molecular formula C10H14Cl2N2OS B6225944 1-(4-ethoxy-1,3-benzothiazol-2-yl)methanamine dihydrochloride CAS No. 2770368-55-1

1-(4-ethoxy-1,3-benzothiazol-2-yl)methanamine dihydrochloride

Cat. No. B6225944
CAS RN: 2770368-55-1
M. Wt: 281.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethoxy-1,3-benzothiazol-2-yl)methanamine dihydrochloride, also known as EBT, is an organic compound used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. EBT is an important tool for biological and chemical research due to its unique properties. This compound has a wide range of applications in the laboratory, including synthesis, spectroscopy, and chromatography.

Scientific Research Applications

1-(4-ethoxy-1,3-benzothiazol-2-yl)methanamine dihydrochloride has a wide range of applications in scientific research. It can be used as a fluorescent probe for the detection of metal ions and as an inhibitor of enzymes. It can also be used as a fluorescent indicator for the determination of pH and as a fluorescent marker for the detection of proteins. Additionally, 1-(4-ethoxy-1,3-benzothiazol-2-yl)methanamine dihydrochloride can be used in the synthesis of organic compounds and in the study of the structure and function of proteins.

Mechanism of Action

1-(4-ethoxy-1,3-benzothiazol-2-yl)methanamine dihydrochloride acts as a fluorescent probe due to its ability to bind to metal ions and proteins. When bound to a metal ion, 1-(4-ethoxy-1,3-benzothiazol-2-yl)methanamine dihydrochloride undergoes a conformational change that causes it to emit a fluorescent signal. When bound to a protein, 1-(4-ethoxy-1,3-benzothiazol-2-yl)methanamine dihydrochloride can interact with the protein’s active site, inhibiting its activity.
Biochemical and Physiological Effects
1-(4-ethoxy-1,3-benzothiazol-2-yl)methanamine dihydrochloride has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, including serine proteases, aminopeptidases, and phosphatases. Additionally, 1-(4-ethoxy-1,3-benzothiazol-2-yl)methanamine dihydrochloride has been found to inhibit the growth of bacteria and fungi, as well as to reduce inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-ethoxy-1,3-benzothiazol-2-yl)methanamine dihydrochloride in laboratory experiments include its low toxicity, its ability to bind to metal ions and proteins, and its ability to be used as a fluorescent indicator. The main limitation of using 1-(4-ethoxy-1,3-benzothiazol-2-yl)methanamine dihydrochloride is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

Future research on 1-(4-ethoxy-1,3-benzothiazol-2-yl)methanamine dihydrochloride will focus on its use as a fluorescent probe for the detection of metal ions and proteins, as an inhibitor of enzymes, and as a fluorescent indicator for the determination of pH. Additionally, future research will focus on its potential use in the synthesis of organic compounds and in the study of the structure and function of proteins. Additionally, research on the biochemical and physiological effects of 1-(4-ethoxy-1,3-benzothiazol-2-yl)methanamine dihydrochloride will be conducted to further understand its potential applications.

Synthesis Methods

1-(4-ethoxy-1,3-benzothiazol-2-yl)methanamine dihydrochloride can be synthesized from the reaction of 4-ethoxybenzaldehyde and 2-amino-1,3-benzothiazole in the presence of sodium hydroxide. The reaction is conducted in aqueous media at a temperature of 80°C. The product is then purified by crystallization and recrystallization to obtain a pure product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-ethoxy-1,3-benzothiazol-2-yl)methanamine dihydrochloride involves the reaction of 4-ethoxy-1,3-benzothiazol-2-amine with formaldehyde followed by reduction with sodium borohydride and subsequent reaction with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": ["4-ethoxy-1,3-benzothiazol-2-amine", "formaldehyde", "sodium borohydride", "hydrochloric acid"], "Reaction": ["Step 1: Reaction of 4-ethoxy-1,3-benzothiazol-2-amine with formaldehyde in the presence of a catalyst to form 1-(4-ethoxy-1,3-benzothiazol-2-yl)methanamine.", "Step 2: Reduction of 1-(4-ethoxy-1,3-benzothiazol-2-yl)methanamine with sodium borohydride to form the corresponding amine.", "Step 3: Reaction of the amine with hydrochloric acid to form 1-(4-ethoxy-1,3-benzothiazol-2-yl)methanamine dihydrochloride." ] }

CAS RN

2770368-55-1

Product Name

1-(4-ethoxy-1,3-benzothiazol-2-yl)methanamine dihydrochloride

Molecular Formula

C10H14Cl2N2OS

Molecular Weight

281.2

Purity

95

Origin of Product

United States

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